methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride
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Overview
Description
Methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride is a chemical compound with the molecular formula C11H14FNO2·HCl It is a derivative of butanoic acid and contains an amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine and esterification agents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride
- Methyl 3-amino-3-(4-fluorophenyl)butanoate hydrochloride
Uniqueness
Methyl 3-amino-3-(2-fluorophenyl)butanoate hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for targeted research and development.
Properties
CAS No. |
2758002-78-5 |
---|---|
Molecular Formula |
C11H15ClFNO2 |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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